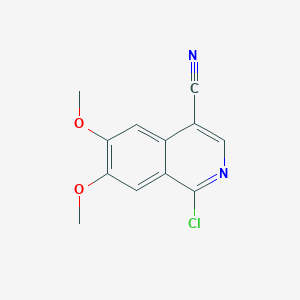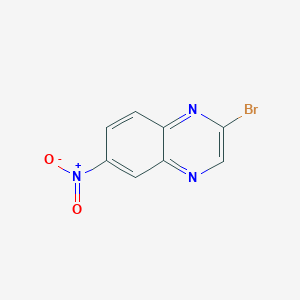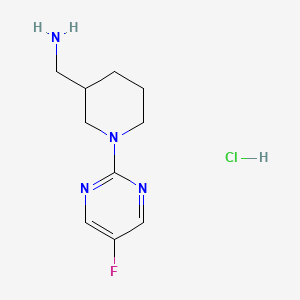
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a cyclopentyloxy group at the 4th position of the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 7-chloro-1,6-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-(cyclopentyloxy)-1,6-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. Molecular docking studies have suggested that it can interact with proteins involved in cell signaling pathways, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(phenylselanyl)quinoline: Studied for its antioxidant properties.
7-Chloro-4-aminoquinoline-benzimidazole hybrids: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1956330-88-3 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
7-chloro-4-cyclopentyloxy-1,6-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-7-11-10(8-16-13)12(5-6-15-11)17-9-3-1-2-4-9/h5-9H,1-4H2 |
Clé InChI |
KKYSJMULEQIWKR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=C3C=NC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)





![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)





![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
